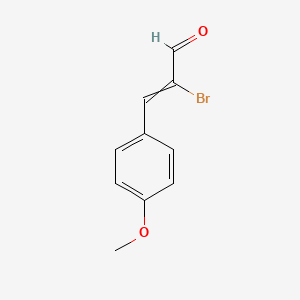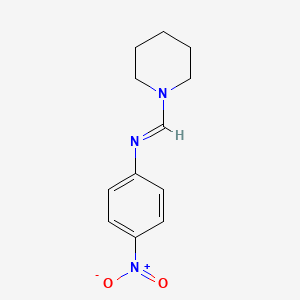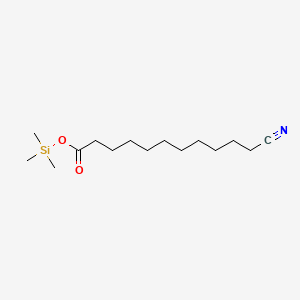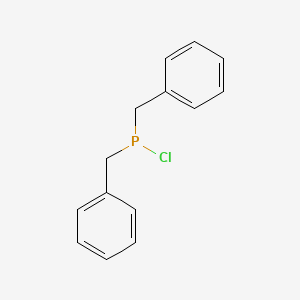![molecular formula C11H14O2 B14711904 2-[(3-Phenylprop-2-en-1-yl)oxy]ethan-1-ol CAS No. 13645-27-7](/img/structure/B14711904.png)
2-[(3-Phenylprop-2-en-1-yl)oxy]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Phenylprop-2-en-1-yl)oxy]ethan-1-ol is an organic compound characterized by the presence of a phenyl group attached to a prop-2-en-1-yl group, which is further connected to an ethan-1-ol moiety. This compound is a colorless liquid with a distinct aromatic odor and is known for its versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Phenylprop-2-en-1-yl)oxy]ethan-1-ol typically involves the reaction of 3-phenylprop-2-en-1-ol with ethylene oxide under basic conditions. The reaction proceeds as follows:
Starting Materials: 3-Phenylprop-2-en-1-ol and ethylene oxide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Procedure: The 3-phenylprop-2-en-1-ol is mixed with ethylene oxide in a suitable solvent, and the base is added to initiate the reaction. The mixture is then stirred at a controlled temperature until the reaction is complete.
Purification: The product is purified by distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Phenylprop-2-en-1-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or other nucleophiles.
Addition: The double bond in the prop-2-en-1-yl group can undergo addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base.
Addition: Halogens or hydrogen in the presence of a catalyst.
Major Products Formed
Oxidation: Corresponding aldehydes or ketones.
Reduction: Corresponding alcohols.
Substitution: Various substituted ethers or esters.
Addition: Halogenated or hydrogenated derivatives.
Scientific Research Applications
2-[(3-Phenylprop-2-en-1-yl)oxy]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: Potential use in the development of pharmaceuticals due to its ability to interact with biological targets.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-Phenylprop-2-en-1-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
3-Phenylprop-2-en-1-ol: A precursor in the synthesis of 2-[(3-Phenylprop-2-en-1-yl)oxy]ethan-1-ol, known for its aromatic properties.
2-Phenylethanol: Similar in structure but lacks the prop-2-en-1-yl group, used in fragrances and flavors.
Cinnamyl Alcohol: Contains a similar phenylpropene structure, widely used in perfumery and flavoring.
Uniqueness
This compound is unique due to its combination of a phenyl group with an ether linkage and an alcohol moiety. This structure imparts distinct chemical reactivity and versatility, making it valuable in various applications.
Properties
CAS No. |
13645-27-7 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(3-phenylprop-2-enoxy)ethanol |
InChI |
InChI=1S/C11H14O2/c12-8-10-13-9-4-7-11-5-2-1-3-6-11/h1-7,12H,8-10H2 |
InChI Key |
VESSUVYGYNWKQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Ethenyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14711835.png)




![2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal](/img/structure/B14711855.png)
![Methyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14711870.png)






